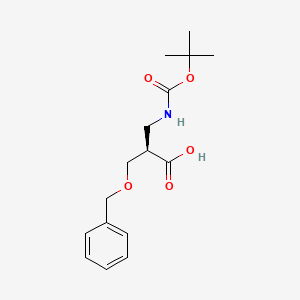

Boc-(R)-3-amino-2-(benzyloxymethyl)propanoic acid

Overview

Description

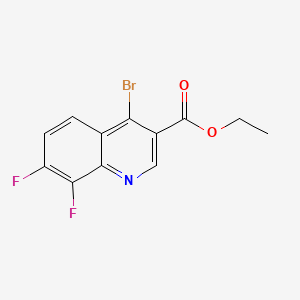

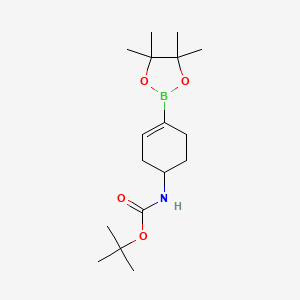

“®-3-(Benzyloxy)-2-(((tert-butoxycarbonyl)amino)methyl)propanoic acid” is a complex organic compound. It contains a tert-butoxycarbonyl (Boc) group, which is commonly used in peptide synthesis as an Nα-amino protecting group . The Boc group is advantageous in several cases, such as the synthesis of hydrophobic peptides and peptides containing ester and thioester moieties .

Synthesis Analysis

The synthesis of compounds containing the tert-butoxycarbonyl (Boc) group can be achieved using various methods. One such method involves the use of flow microreactor systems, which has been found to be more efficient, versatile, and sustainable compared to batch processes . This method allows for the direct introduction of the Boc group into a variety of organic compounds .Molecular Structure Analysis

The molecular structure of “®-3-(Benzyloxy)-2-(((tert-butoxycarbonyl)amino)methyl)propanoic acid” is complex due to the presence of the Boc group. The Boc group is a bulky group that can elicit a unique reactivity pattern . This reactivity is due to the crowded nature of the Boc group, which can have implications in chemical transformations .Chemical Reactions Analysis

The Boc group in “®-3-(Benzyloxy)-2-(((tert-butoxycarbonyl)amino)methyl)propanoic acid” plays a significant role in its chemical reactions. The unique reactivity pattern of the Boc group is highlighted by its characteristic applications, starting from its use in chemical transformations, its relevance in nature, and its implication in biosynthetic and biodegradation pathways .Physical and Chemical Properties Analysis

The physical and chemical properties of “®-3-(Benzyloxy)-2-(((tert-butoxycarbonyl)amino)methyl)propanoic acid” are influenced by the presence of the Boc group. The Boc group is a bulky group that can affect the reactivity of the compound .Scientific Research Applications

Synthesis and Chemical Properties

Scientific research has extensively covered the synthesis and chemical properties of compounds with structures similar to “(R)-3-(Benzyloxy)-2-(((tert-butoxycarbonyl)amino)methyl)propanoic acid”. The focus is often on developing novel synthetic methods that enhance the yield, purity, and functionalization of such compounds for various applications, including materials science, catalysis, and as intermediates in organic synthesis (Pellissier, 2011). These studies provide insights into how chemical reactions can be optimized to produce specific compounds efficiently.

Biodegradation and Environmental Fate

Compounds related to ethers and esters, including “(R)-3-(Benzyloxy)-2-(((tert-butoxycarbonyl)amino)methyl)propanoic acid”, have been studied for their biodegradation and environmental fate. Research on the biodegradation of ethyl tert-butyl ether (ETBE), for example, summarizes the microbial degradation pathways and the role of specific microorganisms in breaking down such compounds in soil and groundwater (Thornton et al., 2020). These studies are crucial for understanding how chemical compounds interact with the environment and the potential risks or benefits they may pose.

Antioxidant and Antimicrobial Activities

Research on natural carboxylic acids and their derivatives, including compounds with similar structures to the query, has shown significant antioxidant, antimicrobial, and cytotoxic activities. These activities are often linked to the compound's structure, such as the number of hydroxyl groups and conjugated bonds, which can influence its biological effects (Godlewska-Żyłkiewicz et al., 2020). Such research suggests potential applications in developing new therapeutic agents or additives for food preservation.

Potential Therapeutic Applications

While direct applications of “(R)-3-(Benzyloxy)-2-(((tert-butoxycarbonyl)amino)methyl)propanoic acid” were not identified, related research points towards the exploration of similar compounds for therapeutic uses. Studies have explored the use of various synthetic and natural compounds in cancer treatment, highlighting the importance of functional groups and molecular structure in determining their efficacy and potential as drug candidates (Zhang et al., 2021).

Mechanism of Action

Target of Action

The primary target of Boc-®-3-amino-2-(benzyloxymethyl)propanoic acid is the amino group in various compounds, including natural products, amino acids, and peptides . The compound acts as a protecting group for these amino groups during synthetic organic transformations .

Mode of Action

Boc-®-3-amino-2-(benzyloxymethyl)propanoic acid, also known as a Boc-protected amino compound, interacts with its targets by masking the amino group . This is achieved by reacting the amino-substrate with di-tert-butyl dicarbonate under basic conditions . The Boc group is stable towards most nucleophiles and bases, making it a preferred choice in amino protection .

Biochemical Pathways

The compound plays a crucial role in the Suzuki–Miyaura (SM) cross-coupling reaction, a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction . The Boc group’s stability allows it to withstand the mild and functional group tolerant reaction conditions of the SM coupling .

Pharmacokinetics

The pharmacokinetic properties of Boc-®-3-amino-2-(benzyloxymethyl)propanoic acid are largely dependent on the specific conditions under which it is used. For instance, the compound’s stability allows it to withstand various conditions, making it suitable for use in different environments .

Result of Action

The primary result of the action of Boc-®-3-amino-2-(benzyloxymethyl)propanoic acid is the protection of the amino group in various compounds. This enables selective bond formation while minimizing competing reactions with reactive functional groups . The compound’s stability to nucleophilic reagents, hydrogenolysis, and base hydrolysis makes it a preferred choice in amino protection .

Action Environment

The action, efficacy, and stability of Boc-®-3-amino-2-(benzyloxymethyl)propanoic acid are influenced by various environmental factors. For instance, the compound can be used under either aqueous or anhydrous conditions . Additionally, the compound’s stability allows it to withstand various conditions, making it suitable for use in different environments .

Future Directions

The use of the Boc group in compounds like “®-3-(Benzyloxy)-2-(((tert-butoxycarbonyl)amino)methyl)propanoic acid” has potential applications in biocatalytic processes . The unique reactivity pattern of the Boc group, along with its implications in biosynthetic and biodegradation pathways, suggests potential future directions in synthetic organic chemistry .

Properties

IUPAC Name |

(2R)-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-3-phenylmethoxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO5/c1-16(2,3)22-15(20)17-9-13(14(18)19)11-21-10-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,17,20)(H,18,19)/t13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKHSAIMUACRCDK-CYBMUJFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(COCC1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NC[C@H](COCC1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60719287 | |

| Record name | (2R)-2-[(Benzyloxy)methyl]-3-[(tert-butoxycarbonyl)amino]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60719287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1287146-61-5 | |

| Record name | (2R)-2-[(Benzyloxy)methyl]-3-[(tert-butoxycarbonyl)amino]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60719287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-(2-Fluoroethyl)cyclopropyl]methanamine](/img/structure/B596366.png)

![Methyl 5-fluoro-2-methyl-1H-pyrrolo[2,3-B]pyridine-3-carboxylate](/img/structure/B596368.png)